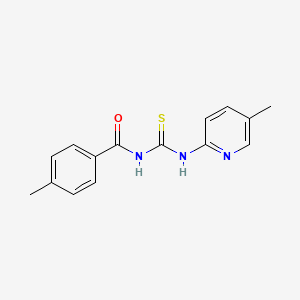

4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

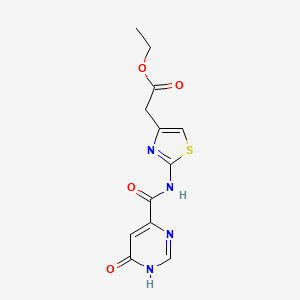

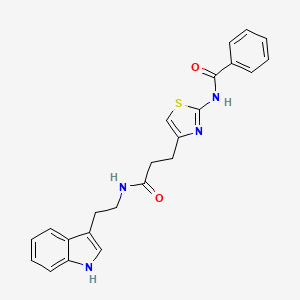

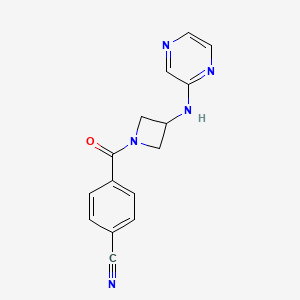

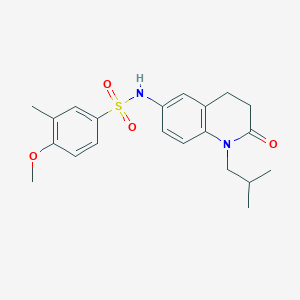

4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a benzoyl thiourea derivative . It has been extensively studied in coordination chemistry due to its suitable C=O and C=S functional groups, which make it a useful chelating agent . It has found extensive applications in the fields of medicine, agriculture, and analytical chemistry .

Synthesis Analysis

This compound has been synthesized and covalently bonded to silica, creating a new heterogeneous catalyst labeled as RHACP2 . The SEM image of this hybrid thiourea silicate shows aggregate particles .Molecular Structure Analysis

The dihedral angle between the planes of the benzene and pyridine rings is 26.86 (9) . The C=O bond length of 1.225 (2) A˚ is comparable to that observed in N-benzoyl-N0-phenylthiourea . The C—N bond lengths are in the range 1.328 (2)–1.417 (2) A˚, shorter than the normal single C—N bond length (1.469 A˚), indicating partial double-bond character owing to the resonance effect at the carbonylthiourea moiety .Chemical Reactions Analysis

In most benzoyl thiourea derivatives, an intramolecular N—H O hydrogen bond leads to the formation of an S(6) ring . An intramolecular C—H S interaction also generates an S(6) ring .Mécanisme D'action

Target of Action

Benzoyl thiourea derivatives, to which this compound belongs, are known to have suitable c=o and c=s functional groups, making them useful chelating agents due to their ability to encapsulate metal ions into their coordinating moiety .

Mode of Action

The mode of action of 4-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide involves interactions with its targets through its functional groups. The C=O and C=S bonds lie to opposite sides of the molecule . The C—N bond lengths are shorter than the normal single C—N bond length, indicating partial double-bond character owing to the resonance effect at the carbonylthiourea moiety .

Biochemical Pathways

Benzoyl thiourea derivatives are known to have extensive applications in the fields of medicine, agriculture, and analytical chemistry .

Result of Action

Thioureas, to which this compound belongs, are known to exhibit a wide range of biological activities including anti-cancer, antifungal, and as agrochemicals .

Action Environment

The compound was synthesized and covalently bonded to silica, forming a new heterogeneous catalyst labeled as rhacp2 . This suggests that the compound’s action may be influenced by its physical and chemical environment.

Avantages Et Limitations Des Expériences En Laboratoire

MMB-2201 has several advantages for use in scientific research. The compound is highly potent, allowing for the study of the endocannabinoid system and its potential therapeutic applications. Additionally, MMB-2201 is stable and can be stored for long periods, allowing for experiments to be conducted over an extended period. However, there are also limitations to the use of MMB-2201 in scientific research. The compound is highly potent and can cause adverse effects in animal models if not used in the correct dosage. Additionally, the compound is not approved for human consumption and is only legal for scientific research purposes.

Orientations Futures

There are several future directions for the use of MMB-2201 in scientific research. The compound has shown promising results in the field of pharmacology, toxicology, and neuroscience, and further research is needed to explore its potential therapeutic applications fully. One potential application is in the treatment of chronic pain, where MMB-2201's analgesic effects could be used to develop new pain medications. Additionally, the compound's anti-inflammatory effects could be studied further to develop new treatments for inflammatory diseases such as arthritis. Overall, MMB-2201 has significant potential for use in scientific research, and further studies are needed to explore its full range of applications.

In conclusion, MMB-2201 is a synthetic cannabinoid that has shown significant potential for use in scientific research. The compound is a potent agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. While there are limitations to the use of MMB-2201 in scientific research, the compound's advantages make it an essential tool for researchers in various fields. Future research is needed to explore the full range of applications for MMB-2201 and its potential to develop new treatments for various diseases.

Méthodes De Synthèse

MMB-2201 is synthesized by reacting 5-fluoro MDMB-PICA with thiourea in the presence of a base. The reaction is carried out in an organic solvent, and the product is purified using chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be improved using recrystallization.

Applications De Recherche Scientifique

MMB-2201 has been used in various scientific research studies, including pharmacological and toxicological studies. The compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a potent agonist of these receptors. This property has been used to study the effects of MMB-2201 on the endocannabinoid system and its potential therapeutic applications.

Propriétés

IUPAC Name |

4-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-10-3-6-12(7-4-10)14(19)18-15(20)17-13-8-5-11(2)9-16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFOXALMMBZAEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrimidin-4-one](/img/structure/B2467543.png)

![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2467554.png)

![3-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467555.png)

![1-[5-(Trifluoromethyl)oxolan-2-yl]ethanamine](/img/structure/B2467557.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2467559.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2467562.png)